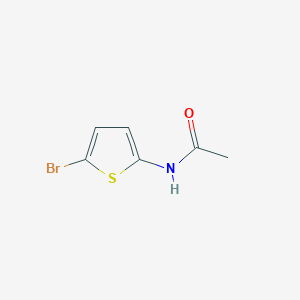

N-(5-bromothiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZHRDMDNJNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399871 | |

| Record name | N-(5-bromothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-26-0 | |

| Record name | N-(5-bromothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(5-bromothiophen-2-yl)acetamide synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-bromothiophen-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and expected analytical data.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the N-acylation of 2-amino-5-bromothiophene. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

An alternative, though less common, route involves the Beckmann rearrangement of 1-(5-bromo-2-thienyl)ethanone oxime. This guide will focus on the more prevalent N-acylation pathway.

Caption: Primary synthesis pathway for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-5-bromothiophene attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the acetate ion is eliminated as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the stable amide product, this compound.

Caption: Mechanism of N-acylation of 2-amino-5-bromothiophene.

Experimental Protocols

Materials:

-

2-Amino-5-bromothiophene

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromothiophene (1.0 eq) in dichloromethane.

-

To this solution, add acetic anhydride (1.1-1.5 eq). If desired, a catalytic amount of pyridine can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield this compound as a solid.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely reported. However, based on analogous acylation reactions of substituted aminothiophenes, the following parameters can be expected.

| Parameter | Expected Value |

| Yield | 85-95% |

| Reaction Time | 1-4 hours |

| Reaction Temperature | Room Temperature |

| Purity (after recrystallization) | >98% |

Spectroscopic Data

The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques. The expected data are as follows:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiophene protons (two doublets), the amide proton (a broad singlet), and the acetyl methyl protons (a singlet). |

| ¹³C NMR | Resonances for the two thiophene carbons bonded to hydrogen, the two quaternary thiophene carbons, the amide carbonyl carbon, and the acetyl methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3100), C=O stretching of the amide (around 1660), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

An In-depth Technical Guide on the Characterization of 2-Acetamido-5-bromothiophene

This technical guide provides a comprehensive overview of the characterization data for 2-Acetamido-5-bromothiophene, also known as N-(5-bromothiophen-2-yl)acetamide. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's physical and spectroscopic properties and outlines a viable synthetic route with detailed experimental protocols.

Chemical Identity and Physical Properties

2-Acetamido-5-bromothiophene is a derivative of 2-aminothiophene, a heterocyclic compound that is a key pharmacophore in various biologically active molecules. The introduction of an acetamido group and a bromine atom can significantly influence its chemical reactivity and biological activity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆BrNOS |

| Molecular Weight | 220.09 g/mol |

| CAS Number | 68236-26-0 |

| Appearance | Predicted to be a solid |

| Melting Point | Not available in the performed searches. |

| Boiling Point | Not available in the performed searches. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Characterization Data

Due to the limited availability of direct experimental spectra for 2-Acetamido-5-bromothiophene in the public domain, the following data is predicted based on the analysis of structurally analogous compounds, such as N-aryl acetamides and substituted thiophenes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected ¹H NMR spectrum in a solvent like CDCl₃ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.0 | Singlet (broad) | 1H | -NH- (Amide proton) |

| ~ 6.9 | Doublet | 1H | Thiophene H4 |

| ~ 6.7 | Doublet | 1H | Thiophene H3 |

| ~ 2.1 | Singlet | 3H | -COCH₃ (Acetyl methyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | -C=O (Amide carbonyl) |

| ~ 140 | Thiophene C2 |

| ~ 125 | Thiophene C3 |

| ~ 120 | Thiophene C4 |

| ~ 110 | Thiophene C5 (C-Br) |

| ~ 24 | -COCH₃ (Acetyl methyl) |

IR (Infrared) Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 3300 - 3100 | N-H Stretch | Amide |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1550 | N-H Bend (Amide II) | Amide |

| ~ 1300 | C-N Stretch | Amide |

| ~ 1450, ~1520 | C=C Stretch | Thiophene ring |

| ~ 800 | C-H out-of-plane bend | Substituted thiophene |

| ~ 600 | C-Br Stretch | Bromo-thiophene |

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment |

| ~ 220, 222 | [M]⁺, Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes |

| ~ 178, 180 | [M - COCH₂]⁺, Fragment ion after loss of a ketene molecule |

| ~ 43 | [CH₃CO]⁺, Acetyl cation fragment |

Experimental Protocols

A plausible synthetic route to 2-Acetamido-5-bromothiophene involves a two-step process starting from the readily available 2-aminothiophene.

Step 1: Synthesis of 2-Amino-5-bromothiophene

This step involves the regioselective bromination of 2-aminothiophene.

-

Materials: 2-aminothiophene, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 2-aminothiophene (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiophene.

-

Step 2: Synthesis of 2-Acetamido-5-bromothiophene

This final step is the acetylation of the amino group.

-

Materials: 2-amino-5-bromothiophene, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-5-bromothiophene (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetamido-5-bromothiophene.

-

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Acetamido-5-bromothiophene.

Caption: Synthetic pathway for 2-Acetamido-5-bromothiophene.

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of N-(5-bromothiophen-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of N-(5-bromothiophen-2-yl)acetamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the closely related analogue, N-(thiophen-2-yl)acetamide, and established substituent effects. The methodologies provided are based on standard laboratory practices for the characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.1 | Singlet | - |

| H-3 | ~6.8 | Doublet | ~4.0 |

| H-4 | ~7.0 | Doublet | ~4.0 |

| NH | ~9.5-10.5 | Broad Singlet | - |

Note: Predictions are based on data for N-(thiophen-2-yl)acetamide and known bromine substituent effects on the thiophene ring. The exact chemical shift of the NH proton can vary significantly based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~23 |

| C=O | ~168 |

| C-5 | ~115 |

| C-4 | ~125 |

| C-3 | ~118 |

| C-2 | ~142 |

Note: Predictions are based on data for N-(thiophen-2-yl)acetamide and known bromine substituent effects on the thiophene ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 219/221 | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom. |

| [M-CH₂CO]⁺ | 177/179 | Loss of ketene. |

| [M-Br]⁺ | 140 | Loss of bromine radical. |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to a standard range for carbon NMR (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent.

-

-

Instrument Setup (for EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Set the ionization energy (typically 70 eV).

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For this compound, this will be a pair of peaks of nearly equal intensity at m/z 219 and 221, characteristic of a single bromine atom.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(5-bromothiophen-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of N-(5-bromothiophen-2-yl)acetamide derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive crystallographic data for the parent compound, this paper presents a detailed analysis of a closely related analogue, 2-(5-bromo-thiophen-2-yl)acetonitrile , for which a complete crystal structure has been determined. This document serves as a representative guide, offering insights into the experimental methodologies, solid-state interactions, and structural parameters that are characteristic of this class of compounds. The guide includes a thorough summary of crystallographic data, detailed experimental protocols for synthesis and crystal structure determination, and visualizations of the experimental workflow.

Introduction

Thiophene-based compounds are a cornerstone in the development of novel therapeutic agents and functional organic materials. The incorporation of a bromine atom and an acetamide group onto the thiophene ring in this compound and its derivatives can significantly influence their physicochemical properties, including their solid-state packing and intermolecular interactions. These structural features are critical for understanding their biological activity, solubility, and stability.

This guide focuses on the crystallographic analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile, a structurally similar compound that provides valuable insights into the molecular geometry and packing of this compound derivatives. The study of its crystal structure reveals the nature of non-covalent interactions, such as halogen bonding and hydrogen bonding, which are pivotal in crystal engineering and drug design.

Crystallographic Data Summary

The crystal structure of 2-(5-bromo-thiophen-2-yl)acetonitrile has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit.[2][3] The non-hydrogen atoms of the molecule are nearly planar.[2][3]

The following table summarizes the key crystallographic data and refinement details for 2-(5-bromo-thiophen-2-yl)acetonitrile.

| Parameter | Value |

| Chemical Formula | C₆H₄BrNS |

| Formula Weight | 202.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available in search results |

| Absorption Coefficient (mm⁻¹) | Data not available in search results |

| F(000) | Data not available in search results |

| Crystal Size (mm³) | Data not available in search results |

| Theta range for data collection (°) | Data not available in search results |

| Index ranges | Data not available in search results |

| Reflections collected | Data not available in search results |

| Independent reflections | Data not available in search results |

| Completeness to theta = ...° | Data not available in search results |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data not available in search results |

| Goodness-of-fit on F² | Data not available in search results |

| Final R indices [I>2sigma(I)] | Data not available in search results |

| R indices (all data) | Data not available in search results |

| Largest diff. peak and hole (e.Å⁻³) | Data not available in search results |

Note: Specific unit cell parameters and refinement statistics were not available in the provided search results. A full crystallographic information file (CIF) would be required for a complete dataset.

The crystal packing is characterized by intermolecular Type I centrosymmetric Br···Br halogen interactions with a distance of 3.582 (1) Å and a C—Br···Br angle of 140.7 (1)°.[2][3] Weaker interactions, including C—H···N, C—H···S, and S···π interactions, also contribute to the stability of the crystal lattice.[2][3] A Hirshfeld surface analysis revealed that Br···Br interactions account for 1.9% of all interatomic contacts.[2][3]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile, based on standard laboratory practices for similar compounds.

Synthesis

A common synthetic route to 2-(5-bromothiophen-2-yl)acetonitrile involves the reaction of a suitable starting material, such as 2-bromo-5-(chloromethyl)thiophene, with a cyanide source. The reaction is typically carried out in a polar aprotic solvent.

Materials:

-

2-bromo-5-(chloromethyl)thiophene

-

Sodium cyanide or potassium cyanide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of 2-bromo-5-(chloromethyl)thiophene in DMF is prepared in a round-bottom flask.

-

Sodium cyanide is added portion-wise to the solution at room temperature with stirring.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(5-bromo-thiophen-2-yl)acetonitrile.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

A saturated solution of 2-(5-bromo-thiophen-2-yl)acetonitrile is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Well-formed crystals are harvested after several days to weeks.

X-ray Data Collection and Structure Refinement

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed, including integration of the reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-(5-bromothiophen-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromothiophen-2-yl)acetamide is a heterocyclic organic compound that holds significant interest for the scientific and pharmaceutical communities. Its structure, featuring a brominated thiophene ring coupled with an acetamide group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and an exploration of its potential applications in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source |

| CAS Number | 68236-26-0 | [1] |

| Molecular Formula | C₆H₆BrNOS | [1] |

| Molecular Weight | 220.09 g/mol | [1] |

| Melting Point | 135-136 °C | |

| Boiling Point (Predicted) | 357.0 ± 27.0 °C | |

| Density (Predicted) | 1.717 ± 0.06 g/cm³ | |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-acetylation of 2-amino-5-bromothiophene. Below are generalized experimental protocols for the synthesis of N-substituted acetamides, which can be adapted for the specific synthesis of the target compound.

General Protocol for N-Acetylation of an Aryl Amine

This protocol outlines a common method for the acylation of an aromatic amine using an acyl chloride in the presence of a base.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromothiophene in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The crude product is obtained after removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Data (Predicted and General)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring, the NH proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and acetamido groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the acetamide group and the four carbons of the brominated thiophene ring. The chemical shifts will be characteristic of amide carbonyl, methyl, and aromatic carbons, with the bromine atom influencing the shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and vibrations associated with the thiophene ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve cleavage of the amide bond.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: the bromothiophene ring and the acetamide linkage.

-

Bromothiophene Ring: The bromine atom on the thiophene ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, making this compound a valuable intermediate for the synthesis of more complex molecules. The thiophene ring itself can undergo electrophilic substitution, although the presence of the deactivating bromo and acetamido groups will influence the position and rate of such reactions.

-

Acetamide Group: The amide bond is generally stable under neutral conditions. However, it can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-bromothiophene and acetic acid. The nitrogen of the amide is not significantly basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Potential Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. The presence of the bromine atom in this compound provides a convenient handle for medicinal chemists to introduce further molecular diversity through cross-coupling reactions.

Derivatives of this compound could be explored for a variety of therapeutic areas, including but not limited to:

-

Antimicrobial Agents: Thiophene derivatives have a well-documented history of antimicrobial activity.

-

Anti-inflammatory Agents: The acetamide moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Kinase Inhibitors: The thiophene scaffold is present in numerous kinase inhibitors used in cancer therapy.

The exploration of this compound as a scaffold in drug discovery programs is a promising avenue for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its synthetic accessibility and the reactivity of its functional groups make it an important building block for the creation of diverse molecular architectures. For researchers and professionals in drug development, this compound offers a promising scaffold for the design and synthesis of new bioactive molecules with potential applications in various therapeutic areas. Further detailed experimental studies on its spectral properties, solubility, and biological activities are warranted to fully unlock its potential.

References

Technical Guide: Solubility Profile of N-(5-bromothiophen-2-yl)acetamide

Introduction

N-(5-bromothiophen-2-yl)acetamide (CAS No. 68236-26-0) is a heterocyclic organic compound featuring a thiophene ring substituted with both a bromine atom and an acetamide group.[1] Its structural motifs are common in medicinal chemistry and materials science, making it a relevant building block in synthetic applications. A thorough understanding of its solubility in common organic solvents is critical for its use in reaction chemistry, purification processes such as crystallization and chromatography, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document consolidates theoretical predictions based on molecular structure and qualitative information inferred from related synthetic procedures. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its capacity for hydrogen bonding, often summarized by the principle "like dissolves like".[2] The structure of this compound contains two key features:

-

A Polar Acetamide Group (-NHCOCH₃): This group contains a carbonyl oxygen and an N-H bond, allowing it to act as both a hydrogen bond donor and acceptor. This imparts significant polarity.

-

A Bromothiophene Ring: The thiophene ring itself is an aromatic heterocycle with moderate polarity. The presence of a bromine atom further increases its molecular weight and polarizability.

Based on this structure, this compound is expected to be a polar molecule. Therefore, it should exhibit greater solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility is predicted to be limited in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the predicted and inferred qualitative solubility of this compound in a range of common organic solvents. These predictions are based on its chemical structure and on solvents used in the synthesis and purification of analogous thiophene derivatives.[3][4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar acetamide group can interact with water, but the larger, less polar bromothiophene ring will limit overall solubility. |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols are polar and can act as hydrogen bond donors and acceptors, effectively solvating the acetamide group. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for polar compounds like this acetamide. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a very strong, highly polar solvent capable of dissolving a wide array of organic compounds, including amides.[6][7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent well-suited for dissolving amides. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a moderately polar ether that is often used as a reaction solvent for similar amide compounds.[3] |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Often used in chromatographic purification of related compounds, indicating moderate solubility.[5] |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | A common solvent for organic synthesis that can dissolve moderately polar compounds. |

| Chloroform | Moderately Polar | Moderately Soluble | Similar to DCM; chloroform was used to extract a related compound, N-bromoacetamide, indicating solubility.[8] |

| Toluene / Benzene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature may offer some interaction with the thiophene ring, but the overall nonpolar character is a poor match for the polar amide group. |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | These nonpolar solvents cannot effectively solvate the polar acetamide functional group. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, direct experimental measurement is necessary. Below are two standard protocols for qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid classification of a compound's solubility in various solvents and is useful for initial screening.[9][10][11]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration (e.g., 25 mg / 0.75 mL).[9]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Selection of test solvents (see Table above)

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound directly into a small, dry test tube.

-

Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[9]

-

After each addition, cap the test tube and vortex vigorously for 60 seconds.[12]

-

Visually inspect the solution against a contrasting background.

-

Classification:

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.[12]

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[2]

Objective: To determine the equilibrium concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Chosen solvent of interest

Procedure:

-

Preparation: Add an excess amount of this compound to a flask. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the chosen solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in the temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. N-(2-BROMOTHIOPHEN-5-YL)-ACETAMIDE | 68236-26-0 [amp.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.ws [chem.ws]

An In-depth Technical Guide to the Reactivity Profile of Bromine on the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and regioselectivity of thiophene bromination, a cornerstone reaction in the synthesis of numerous pharmaceuticals and functional materials. Thiophene's electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene.[1]

Core Principles of Reactivity and Regioselectivity

Thiophene readily undergoes electrophilic substitution due to the stabilization of the intermediate carbocation (σ-complex) by the sulfur atom's lone pair of electrons.[1] This reaction is substantially faster than the bromination of benzene, estimated to be around 10⁸ times faster at 25°C.[2]

The bromination of thiophene exhibits a high degree of regioselectivity, with the electrophile preferentially attacking the C2 (α) position over the C3 (β) position.[3][4][5] This preference is attributed to the greater stability of the σ-complex formed during C2 attack, which can be stabilized by three resonance structures, compared to the two resonance structures that stabilize the intermediate from C3 attack.[1]

Quantitative Reactivity Data

The enhanced reactivity of thiophene compared to benzene is a critical factor in designing synthetic routes. The following table summarizes the relative reactivity of thiophene in electrophilic substitution.

| Compound | Relative Rate of Halogenation (vs. Benzene) |

| Benzene | 1 |

| Thiophene | ~10⁸ [2] |

| Pyrrole | > Thiophene[6] |

| Furan | > Thiophene[6] |

| Table 1: Relative rates of halogenation for selected aromatic compounds. |

Mechanism of Electrophilic Bromination

The electrophilic bromination of thiophene proceeds via a two-step addition-elimination mechanism.

-

Formation of the σ-complex : The π-electron system of the thiophene ring attacks the bromine electrophile (Br⁺), forming a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion.[1][7]

-

Deprotonation : A base removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the brominated thiophene product.[1]

The diagram below illustrates the preferential attack at the C2 position, leading to the more stable intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainly.in [brainly.in]

An In-depth Technical Guide to the Synthetic Routes of N-(5-bromothiophen-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the most plausible and efficient synthetic routes for the preparation of N-(5-bromothiophen-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflows.

Core Synthetic Strategies: A Review

The primary synthetic pathways explored in this guide are:

-

Acetylation using Acetic Anhydride: A straightforward and high-yielding method involving the reaction of 2-amino-5-bromothiophene with an excess of acetic anhydride.

-

Acetylation using Acetyl Chloride: An alternative approach utilizing the more reactive acetyl chloride, often performed under biphasic or weakly basic conditions to neutralize the hydrochloric acid byproduct.

Comparative Data of Acetylation Methods

The following table summarizes the typical reaction conditions and yields for the acetylation of aminothiophenes and other primary amines, providing a quantitative comparison of the two primary synthetic routes.

| Parameter | Acetylation with Acetic Anhydride | Acetylation with Acetyl Chloride |

| Starting Material | 2-Amino-5-bromothiophene | 2-Amino-5-bromothiophene |

| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |

| Solvent | Typically neat (solvent-free) or an inert solvent like 1-chlorobutane | Biphasic system (e.g., acetone/brine) or aprotic solvent with a base |

| Catalyst/Base | Often not required; can be catalyzed by acids (e.g., VOSO₄·5H₂O) | A weak base (e.g., sodium acetate, triethylamine) is required |

| Reaction Temperature | Room temperature to reflux | Room temperature |

| Reaction Time | 15 minutes to 24 hours | 1 hour |

| Reported Yields (Analogous Compounds) | High (e.g., 95% for N-(3-Acetyl-2-thienyl)acetamide[1]) | High (e.g., 79% for an aromatic amine)[2] |

| Work-up | Quenching with water, followed by filtration or extraction | pH adjustment, followed by extraction |

Detailed Experimental Protocols

Route 1: Acetylation using Acetic Anhydride

This protocol is adapted from the high-yielding synthesis of N-(3-Acetyl-2-thienyl)acetamide[1].

Materials:

-

2-amino-5-bromothiophene

-

Acetic anhydride

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromothiophene (10 mmol).

-

Add an excess of acetic anhydride (e.g., 5 mL).

-

Heat the mixture to reflux for 15 minutes.

-

After the reflux period, cautiously add deionized water (approximately 10 mL) to the reaction mixture.

-

Heat the mixture again for an additional 5 minutes to ensure the hydrolysis of any remaining acetic anhydride.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated product by vacuum filtration.

-

Wash the crystals with cold deionized water.

-

Dry the product under vacuum. For further purification, the crude product can be recrystallized from ethanol.

Route 2: Acetylation using Acetyl Chloride

This protocol is based on a general method for the acetylation of aromatic primary amines in a brine solution[2].

Materials:

-

2-amino-5-bromothiophene

-

Acetyl chloride

-

Sodium acetate trihydrate

-

Sodium chloride

-

Acetone

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a brine solution by dissolving sodium chloride in deionized water to saturation (approximately 36% w/v).

-

In a flask, dissolve sodium acetate trihydrate (1.5 equivalents) in the brine solution.

-

Add 2-amino-5-bromothiophene (1 equivalent) dissolved in a minimal amount of acetone to the brine solution with stirring.

-

In a separate container, dilute acetyl chloride (1.1 equivalents) with acetone.

-

Add the acetyl chloride solution dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for one hour.

-

Add saturated sodium bicarbonate solution until effervescence ceases to neutralize the mixture.

-

Acidify the solution with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Synthetic Workflow Diagram

The following diagram illustrates the logical relationship between the starting material, reagents, and the final product for the two primary synthetic routes.

Caption: Synthetic pathways for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the N-acetylation of 2-amino-5-bromothiophene. The use of acetic anhydride offers a simple, high-yielding, and solvent-free option, making it an attractive choice for scalability. The acetyl chloride method provides a viable alternative, particularly when milder reaction conditions are preferred, although it requires careful control of pH and a biphasic work-up. The protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the efficient synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical DFT Studies of N-(5-bromothiophen-2-yl)acetamide

This guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust computational protocol based on established methodologies for similar acetamide and thiophene derivatives.[1][2][3][4] This whitepaper serves as a detailed roadmap for researchers aiming to conduct such theoretical investigations, which are crucial for understanding molecular stability, reactivity, and potential applications in drug design and materials science.

Introduction to this compound and DFT

This compound is a derivative of 2-aminothiophene, a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine atom and an acetamide group can significantly modulate the electronic and steric properties of the thiophene ring, influencing its interaction with biological targets.

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate calculation of the electronic structure of molecules.[5] It is widely used to predict a range of molecular properties, including optimized geometry, vibrational frequencies (FT-IR and Raman spectra), electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. These theoretical insights are invaluable for rational drug design and the development of novel materials.

Detailed Computational Methodology

The following protocol outlines the recommended computational steps for a thorough DFT study of this compound, based on common practices for similar molecular systems.

Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.[4] Visualization and analysis of the results can be carried out with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is known for its balance of accuracy and computational cost.[4] A common and effective basis set for this type of molecule is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[4] The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Prediction of vibrational spectra: The calculated frequencies can be used to predict the FT-IR and Raman spectra of the molecule. The assignments of the vibrational modes are typically done with the aid of Potential Energy Distribution (PED) analysis.

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated.

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to gain deeper insights into the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.[1][5] This analysis provides information about the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs, which are key to understanding the molecule's stability.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from a DFT study of this compound. The values presented are illustrative and based on typical results for similar compounds.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~ 1.23 |

| N-H | ~ 1.01 | |

| C-N | ~ 1.36 | |

| C-Br | ~ 1.88 | |

| C-S (thiophene) | ~ 1.72 | |

| Bond Angles (°) | C-N-H | ~ 115 |

| O=C-N | ~ 123 | |

| C-S-C (thiophene) | ~ 92 | |

| Dihedral Angles (°) | O=C-N-C(thiophene) | ~ 175 (trans) |

| C-C-N-H | ~ 0 (cis) |

Table 2: Selected Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | ~ 3300 | Stretching of the amide N-H bond |

| C=O stretch | ~ 1680 | Stretching of the carbonyl group |

| C-N stretch | ~ 1450 | Stretching of the amide C-N bond |

| C-Br stretch | ~ 650 | Stretching of the carbon-bromine bond |

| Thiophene ring modes | 1400-1500 | C=C and C-C stretching in the ring |

Table 3: Electronic Properties and Reactivity Descriptors

| Property | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | ~ -6.5 |

| LUMO Energy | ELUMO | ~ -1.5 |

| HOMO-LUMO Gap | ΔE | ~ 5.0 |

| Ionization Potential | IP | ~ 6.5 |

| Electron Affinity | EA | ~ 1.5 |

| Chemical Potential | µ | ~ -4.0 |

| Hardness | η | ~ 2.5 |

| Softness | S | ~ 0.4 |

| Electrophilicity Index | ω | ~ 3.2 |

Visualizations

DFT Workflow

The following diagram illustrates the typical workflow for a theoretical DFT study of a molecule like this compound.

Caption: Workflow for a typical DFT study.

Conceptual Relationship of DFT Properties

This diagram shows the logical connection between the calculated DFT properties and their implications for the molecule's behavior.

Caption: Relationship between DFT properties and applications.

Conclusion

This technical guide provides a comprehensive framework for conducting a theoretical DFT study on this compound. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is fundamental for understanding its chemical behavior and can significantly accelerate the process of rational molecular design, particularly in the fields of medicinal chemistry and materials science. The presented tables and diagrams serve as a template for the expected outcomes and their interpretation, paving the way for future in-silico and experimental investigations.

References

- 1. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of N-(5-bromothiophen-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromothiophen-2-yl)acetamide is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex heterocyclic compounds with a wide range of biological activities. The efficient and well-characterized synthesis of this compound is paramount for advancing research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of this compound, focusing on experimental protocols, quantitative data, and logical workflows.

Core Synthetic Strategy

The most direct and widely employed synthetic route to this compound involves a two-step process. The first critical step is the synthesis of the key intermediate, 2-amino-5-bromothiophene. This is followed by the N-acetylation of the amino group to yield the final product. The overall synthetic pathway is depicted below.

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Starting Material: 2-Amino-5-bromothiophene

The synthesis of 2-amino-5-bromothiophene is a crucial first step. While various methods for the synthesis of 2-aminothiophene derivatives exist, a common approach involves the direct bromination of 2-aminothiophene.

Experimental Protocol: Bromination of 2-Aminothiophene

A plausible method for the synthesis of 2-amino-5-bromothiophene involves the direct bromination of 2-aminothiophene using a suitable brominating agent.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-Aminothiophene | 99.15 | - |

| N-Bromosuccinimide (NBS) | 177.98 | - |

| Acetonitrile | 41.05 | 0.786 |

Procedure:

-

Dissolve 2-aminothiophene (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiophene.

Synthesis of this compound

The final step in the synthesis is the acetylation of the amino group of 2-amino-5-bromothiophene. This can be effectively achieved using either acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation of 2-Amino-5-bromothiophene

Method A: Using Acetic Anhydride

Caption: Workflow for acetylation using acetic anhydride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-Amino-5-bromothiophene | 178.04 | - |

| Acetic Anhydride | 102.09 | 1.08 |

| Pyridine | 79.10 | 0.982 |

| Dichloromethane (DCM) | 84.93 | 1.33 |

Procedure:

-

To a solution of 2-amino-5-bromothiophene (1.0 equivalent) in dichloromethane, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Method B: Using Acetyl Chloride

A similar procedure can be followed using acetyl chloride as the acetylating agent.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-Amino-5-bromothiophene | 178.04 | - |

| Acetyl Chloride | 78.50 | 1.104 |

| Triethylamine | 101.19 | 0.726 |

| Dichloromethane (DCM) | 84.93 | 1.33 |

Procedure:

-

Dissolve 2-amino-5-bromothiophene (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C and slowly add acetyl chloride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Follow the work-up and purification steps as described in Method A.

Quantitative Data Summary

| Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 2-Aminothiophene | N-Bromosuccinimide | Acetonitrile | 2-4 h | 0 to RT | Not specified |

| 2-Amino-5-bromothiophene | Acetic Anhydride/Pyridine | Dichloromethane | 2-4 h | 0 to RT | >80% (typical) |

| 2-Amino-5-bromothiophene | Acetyl Chloride/Triethylamine | Dichloromethane | 1-3 h | 0 to RT | >85% (typical) |

Note: Yields are typical and may vary depending on reaction scale and purification efficiency.

Characterization Data

This compound:

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 150-160 °C.

-

¹H NMR (CDCl₃, δ ppm): ~7.0-7.2 (d, 1H, thiophene-H), ~6.7-6.9 (d, 1H, thiophene-H), ~2.2 (s, 3H, -COCH₃), ~7.5-8.0 (br s, 1H, -NH).

-

¹³C NMR (CDCl₃, δ ppm): ~168 (-C=O), ~140 (C-thiophene), ~120 (C-thiophene), ~115 (C-thiophene), ~110 (C-thiophene), ~23 (-CH₃).

Conclusion

The synthesis of this compound is a straightforward process that relies on the successful preparation of the key intermediate, 2-amino-5-bromothiophene. The subsequent acetylation can be achieved with high efficiency using standard laboratory reagents. This guide provides the necessary experimental framework for researchers to produce this valuable compound for their drug discovery and development endeavors. Careful execution of the described protocols and purification techniques will ensure the acquisition of high-purity material suitable for further synthetic transformations.

An In-depth Technical Guide on the Safety and Handling of N-(5-bromothiophen-2-yl)acetamide

Disclaimer: No specific Safety Data Sheet (SDS) for N-(5-bromothiophen-2-yl)acetamide was found. The following information is compiled from data on structurally related compounds, including acetamide and other brominated thiophene derivatives. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

Product Identification and Properties

This compound is a chemical compound with potential applications in research and drug development. Due to the lack of a specific datasheet, its physical and chemical properties are not definitively established. However, based on its structure, it is expected to be a solid at room temperature.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₆H₆BrNOS | BLDpharm[1] |

| Molecular Weight | 220.09 g/mol | BLDpharm[1] |

| Appearance | Likely a solid | General knowledge of similar organic compounds |

| Solubility | Expected to be soluble in organic solvents | Based on related compounds[2] |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | BLDpharm[1] |

Hazard Identification and Classification

Based on data for acetamide, this compound should be handled as a substance with potential health risks. Acetamide is classified as a suspected carcinogen[3][4]. The presence of a brominated thiophene ring may introduce additional toxicological concerns.

Table 2: Potential Hazard Classification (Based on Analogs)

| Hazard Class | Category | Hazard Statement | Basis |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Acetamide SDS[3][4] |

| Skin Irritation | - | H315: Causes skin irritation | Analogous compounds[5] |

| Eye Irritation | - | H319: Causes serious eye irritation | Analogous compounds[5] |

| Respiratory Irritation | - | H335: May cause respiratory irritation | Analogous compounds[5] |

DOT Diagram: General Hazard Warning Logic

Caption: Logical flow from substance identification to necessary handling precautions based on potential hazards.

First-Aid Measures

In case of exposure, immediate medical attention is advised. The following are general first-aid measures based on related compounds.

Table 3: First-Aid Procedures

| Exposure Route | Procedure | Citation |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [5] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. | [5] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. | [5] |

| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician. | [3] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Experimental Protocol: Safe Handling Procedure

-

Engineering Controls: Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are close to the workstation.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use.

-

Eye Protection: Use chemical safety goggles and/or a face shield.[7]

-

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7] The recommended storage temperature is 2-8°C.[1]

DOT Diagram: Laboratory Handling Workflow

Caption: A standard workflow for safely handling chemical compounds in a laboratory setting.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Experimental Protocol: Spill Response

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains.[3]

-

Cleanup:

-

For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7]

-

Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

-

Personal Protection: Wear appropriate PPE during cleanup.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on the structure and data from related compounds, it is prudent to assume it may have harmful effects.

Table 4: Potential Toxicological Profile (Based on Analogs)

| Effect | Information | Citation |

| Acute Toxicity | Not available. | [5] |

| Carcinogenicity | Suspected of causing cancer (based on acetamide). | [3][4] |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. | [5] |

| Symptoms of Exposure | May cause skin, eye, and respiratory irritation. | [5] |

This technical guide provides a summary of safety and handling information for this compound based on available data for analogous compounds. Researchers, scientists, and drug development professionals should exercise caution and implement robust safety protocols when working with this substance.

References

- 1. 68236-26-0|this compound|BLD Pharm [bldpharm.com]

- 2. Buy N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(5-bromothiophen-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-bromothiophen-2-yl)acetamide is a substituted acetamide derivative built on a thiophene scaffold. Acetamide derivatives are a significant class of organic compounds in medicinal chemistry, forming the core structure of many pharmaceuticals. Thiophene-containing molecules are also prevalent in numerous biologically active compounds, exhibiting a wide range of activities. This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of 5-bromo-2-aminothiophene. The presented method is a standard and efficient approach for amide bond formation.

Reaction Scheme

The synthesis involves the acylation of 5-bromo-2-aminothiophene with acetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

(5-bromo-2-aminothiophene) + (Acetyl Chloride) --[Triethylamine, Dichloromethane]--> this compound + Triethylamine Hydrochloride

Experimental Protocol

This protocol details the N-acetylation of a heterocyclic amine to form the corresponding acetamide. The procedure is based on common acylation methods described for similar substrates.[1][2]

Materials and Equipment

-

Reactants and Reagents:

-

5-bromo-2-aminothiophene

-

Acetyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. Molar equivalents and amounts are based on a representative 10 mmol scale reaction.

| Substance | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (10 mmol scale) | Role |

| 5-bromo-2-aminothiophene | 178.05 | 1.0 | 1.78 g | Starting Material |

| Acetyl Chloride | 78.50 | 1.1 | 0.86 g (0.78 mL) | Reagent |

| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL) | Base |

| Dichloromethane | 84.93 | - | ~50 mL | Solvent |

| Reaction Parameter | Value | |||

| Temperature | 0 °C to Room Temp. | |||

| Reaction Time | 2-4 hours | |||

| Expected Yield | 70-90% (based on similar reactions) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of N-(5-bromothiophen-2-yl)acetamide in Medicinal Chemistry: A Scaffold for Drug Discovery

N-(5-bromothiophen-2-yl)acetamide has emerged as a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across a range of disease areas. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs.

The core structure, featuring a brominated thiophene ring linked to an acetamide group, provides a key building block for creating libraries of compounds with the potential to interact with various biological targets. The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, while the acetamide moiety can be modified to fine-tune the physicochemical properties and target engagement of the resulting molecules.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated a breadth of biological activities, including:

-